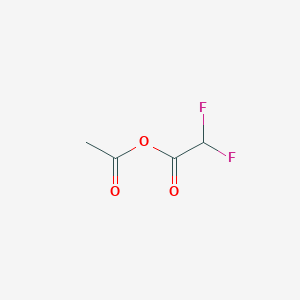
2,2-Difluoroacetyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoroacetyl acetate is an organic compound with the molecular formula C4H6F2O3 It is a derivative of acetic acid where two hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2-difluoroacetyl acetate typically involves the reaction of difluoroacetic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CF}_2\text{HCOOH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CF}_2\text{HCOOCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroacetyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid.
Reduction: Reduction reactions can convert it into difluoroethanol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Difluoroacetic acid.
Reduction: Difluoroethanol.
Substitution: Various substituted acetates depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoroacetyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of agrochemicals and materials with special properties.
Mechanism of Action
The mechanism by which 2,2-difluoroacetyl acetate exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the electron-withdrawing nature of the fluorine atoms.
Comparison with Similar Compounds
Ethyl bromodifluoroacetate: This compound is similar in structure but contains a bromine atom instead of an acetyl group.
Difluoroacetic acid: A simpler compound with two fluorine atoms attached to an acetic acid moiety.
Difluoroethanol: A reduced form of 2,2-difluoroacetyl acetate.
Uniqueness: this compound is unique due to its combination of fluorine atoms and an acetyl group, which imparts distinct chemical properties. This makes it a versatile intermediate in organic synthesis, offering pathways to a variety of fluorinated compounds that are valuable in pharmaceuticals and materials science.
Properties
IUPAC Name |
acetyl 2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O3/c1-2(7)9-4(8)3(5)6/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTDOPSHOZLMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














